molecular formula C28H25ClN4O4S B2928566 N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 450372-01-7

N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide

Cat. No. B2928566
CAS RN: 450372-01-7
M. Wt: 549.04
InChI Key: RCVXTDSAAQGLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C28H25ClN4O4S and its molecular weight is 549.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Toxicity Mitigation

Research on similar heterocyclic compounds and chlorophenols suggests applications in understanding antioxidant mechanisms and mitigating toxicity. Chlorophenols, for example, have been studied extensively for their environmental impact and toxicity, indicating the importance of research into compounds that could interact with or neutralize such toxicants (Tingting Ge et al., 2017; R. Kimbrough, 1972). Additionally, the study of ABTS/PP decolorization assays, which involve the use of compounds to understand antioxidant capacities, could be relevant to the applications of complex molecules like N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide in evaluating antioxidant properties or in designing novel antioxidants (I. Ilyasov et al., 2020).

Potential in Drug Development and Repurposing

Compounds with chlorophenyl and sulfanylacetamide groups might find applications in drug development, especially in areas like enzyme inhibition or modulation of biological pathways. Research into reversible cholinesterase inhibitors, for example, highlights the therapeutic potential of chemical compounds in enhancing treatment protocols for exposure to toxic agents (D. Lorke and G. Petroianu, 2018). This suggests that compounds with similar structural motifs could be investigated for their therapeutic potential, including as candidates for drug repurposing or in the development of novel therapeutic agents.

Environmental Remediation and Pollution Treatment

Studies on the treatment of organic pollutants using redox mediators indicate potential applications for complex compounds in environmental remediation. The enzymatic approach to degrade recalcitrant compounds in wastewater highlights the utility of researching new compounds for enhancing degradation efficiency or for use as redox mediators themselves (Maroof Husain and Q. Husain, 2007). This area of research is critical for addressing pollution and ensuring the environmental sustainability of industrial processes.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O4S/c29-23-7-3-1-5-20(23)17-30-25(34)18-38-28-31-24-8-4-2-6-22(24)27(36)33(28)21-11-9-19(10-12-21)26(35)32-13-15-37-16-14-32/h1-12H,13-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXTDSAAQGLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.